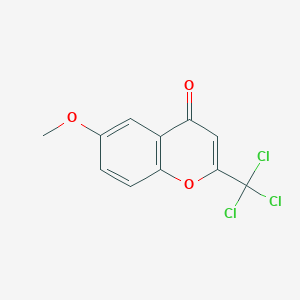
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one, also known as Coumarin-3-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research.
Wirkmechanismus
The mechanism of action of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one is not fully understood. However, it is believed that the trichloromethyl group in the compound plays a crucial role in its biological activity. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which could be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one have been studied in various in vitro and in vivo models. The compound has been shown to inhibit the growth of cancer cells, such as breast, lung, and colon cancer cells. It has also been shown to protect against oxidative stress-induced damage in cells and tissues. Additionally, the compound has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using the compound is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for the research and development of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, the compound could be further studied for its potential applications in environmental monitoring and detection of metal ions.
In conclusion, 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one is a versatile compound with various applications in scientific research. Its synthesis method has been extensively studied, and its scientific research applications range from fluorescent probes to reagents for the synthesis of organic compounds. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesemethoden
The synthesis of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one involves the reaction of 6-methoxy-2-hydroxyacetophenone with trichloromethyl chloroformate in the presence of triethylamine. The reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization. The synthesis method of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one has been extensively studied and optimized for better yields and purity.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one has been widely used in scientific research due to its various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. It has also been used as a reagent for the synthesis of various organic compounds, such as coumarin derivatives and heterocycles.
Eigenschaften
IUPAC Name |
6-methoxy-2-(trichloromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVBGLILKKHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
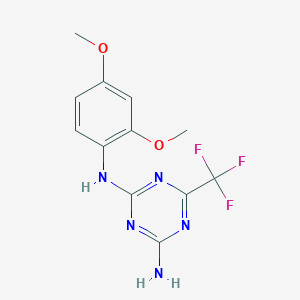
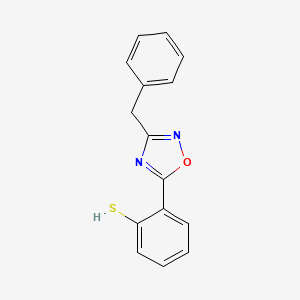
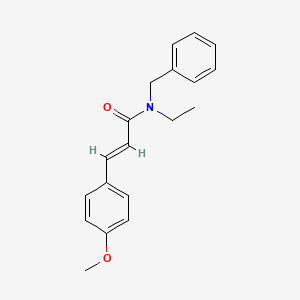
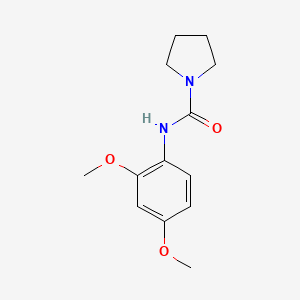
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
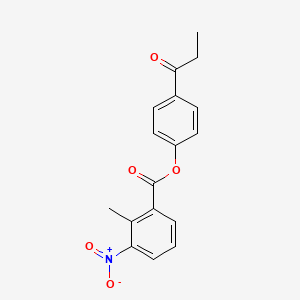
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)


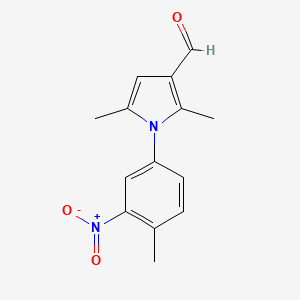
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
